Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8506108
InChI: InChI=1S/C16H20ClNO4/c1-3-22-16(20)11-6-8-18(9-7-11)15(19)13-10-12(17)4-5-14(13)21-2/h4-5,10-11H,3,6-9H2,1-2H3
SMILES: CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC
Molecular Formula: C16H20ClNO4
Molecular Weight: 325.79 g/mol

Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate

CAS No.:

VCID: VC8506108

Molecular Formula: C16H20ClNO4

Molecular Weight: 325.79 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate -

Description

Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. It features a piperidine ring, a chloro-substituted aromatic ring, and an ester functional group, making it a subject of interest in medicinal chemistry and pharmacology. This compound is synthesized through various chemical reactions involving piperidine derivatives and substituted aromatic compounds.

Analytical Techniques:

  • Infrared Spectroscopy (IR): Used to determine functional groups.

  • High-Performance Liquid Chromatography (HPLC): Used for purity and composition analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure.

  • Mass Spectrometry (MS): Used to confirm molecular weight and purity.

Synthesis and Chemical Reactions

The synthesis of Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate involves multiple steps, often utilizing solvents like dimethyl sulfoxide (DMSO) or ethanol and catalysts such as palladium on carbon for reduction reactions. Microwave-assisted synthesis is a common method to improve efficiency.

Synthesis Steps:

  • Preparation of Starting Materials: Piperidine derivatives and substituted aromatic compounds.

  • Coupling Reaction: Formation of the benzoyl-piperidine core.

  • Esterification: Introduction of the ethyl ester group.

  • Purification: Column chromatography to isolate the final product.

Potential Applications

Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate has potential applications in medicinal chemistry, particularly in the development of drugs targeting inflammation and pain pathways. Compounds with similar structures may influence nitric oxide production, affecting inflammation and immune response modulation.

Therapeutic Potential:

  • Inflammation Modulation: Potential use in treating inflammatory conditions.

  • Pain Management: Possible involvement in pain pathways.

Safety and Handling

While specific safety data for Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate is limited, compounds with similar structures may pose hazards such as skin irritation and respiratory issues. Handling should be done with caution, using appropriate protective equipment.

Hazard Classification:

  • Skin Irritation: Potential risk.

  • Respiratory Irritation: Possible risk.

Data Table: Analytical Techniques for Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate

Analytical TechniquePurpose
Infrared SpectroscopyIdentify functional groups
High-Performance Liquid Chromatography (HPLC)Determine purity and composition
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirm molecular structure
Mass Spectrometry (MS)Confirm molecular weight and purity
Product Name Ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate
Molecular Formula C16H20ClNO4
Molecular Weight 325.79 g/mol
IUPAC Name ethyl 1-(5-chloro-2-methoxybenzoyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C16H20ClNO4/c1-3-22-16(20)11-6-8-18(9-7-11)15(19)13-10-12(17)4-5-14(13)21-2/h4-5,10-11H,3,6-9H2,1-2H3
Standard InChIKey QUNQUWQPFREBCG-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC
Canonical SMILES CCOC(=O)C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC
PubChem Compound 1124080
Last Modified Apr 15 2024

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